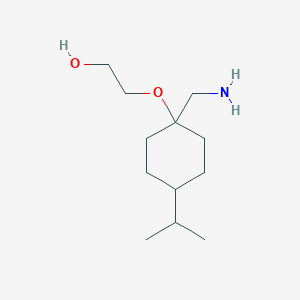

2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol

CAS No.:

Cat. No.: VC18160372

Molecular Formula: C12H25NO2

Molecular Weight: 215.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H25NO2 |

|---|---|

| Molecular Weight | 215.33 g/mol |

| IUPAC Name | 2-[1-(aminomethyl)-4-propan-2-ylcyclohexyl]oxyethanol |

| Standard InChI | InChI=1S/C12H25NO2/c1-10(2)11-3-5-12(9-13,6-4-11)15-8-7-14/h10-11,14H,3-9,13H2,1-2H3 |

| Standard InChI Key | XPGBNZZPOHMGCO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1CCC(CC1)(CN)OCCO |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name, 2-[1-(aminomethyl)-4-(propan-2-yl)cyclohexyl]oxyethanol, reflects its branched cyclohexane ring system. The core structure consists of:

-

A cyclohexyl ring substituted at the 1-position with an aminomethyl group () and at the 4-position with an isopropyl group () .

-

An ethoxyethanol chain () linked to the cyclohexane via an ether bond.

The three-dimensional conformation, influenced by steric effects from the isopropyl group, favors a chair configuration for the cyclohexane ring, minimizing torsional strain .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 215.33 g/mol | |

| Topological Polar Surface Area | 55.48 Ų | |

| LogP (Octanol-Water) | 1.539 | |

| Rotatable Bonds | 5 |

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via multi-step organic reactions, leveraging nucleophilic substitutions and reductions:

-

Cyclohexane Functionalization:

-

Step 1: Halogenation of 4-isopropylcyclohexanol using thionyl chloride () to yield 4-isopropylcyclohexyl chloride.

-

Step 2: Aminomethylation via Gabriel synthesis, introducing the group.

-

-

Etherification:

-

Reaction of the functionalized cyclohexane with ethylene glycol under Mitsunobu conditions () to form the ethoxyethanol linkage.

-

-

Purification:

Table 2: Optimal Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–25°C (Step 1); 80°C (Step 2) |

| Solvent | Tetrahydrofuran (THF) |

| Catalyst | Triphenylphosphine () |

Physicochemical Properties

Physical State and Solubility

The compound is a viscous liquid at room temperature, with:

-

Boiling Point: Estimated >250°C (decomposes before boiling) .

-

Density: ~1.02 g/cm³ (analogous to cyclohexanol derivatives) .

-

Solubility: Miscible in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water () .

Spectroscopic Profiles

-

IR Spectroscopy: Peaks at 3350 cm⁻¹ (O–H stretch), 1600 cm⁻¹ (N–H bend), and 1100 cm⁻¹ (C–O–C ether).

-

NMR (): δ 1.0–1.2 (isopropyl methyl groups), δ 3.4–3.6 (methyleneoxy protons), δ 2.7 (aminomethyl protons) .

Reactivity and Mechanistic Insights

Alcohol and Amine Reactivity

The hydroxyl and primary amine groups enable participation in:

-

Esterification: Reaction with acyl chlorides (e.g., acetyl chloride) to form esters.

-

Schiff Base Formation: Condensation with ketones/aldehydes, yielding imine derivatives.

Cyclohexane Ring Effects

The steric bulk of the isopropyl group impedes nucleophilic attacks at the cyclohexane’s 4-position, directing reactivity toward the aminomethyl and ethoxy sites .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

-

Neurological Agents: Functionalization of the amine group yields acetylcholinesterase inhibitors.

-

Anticancer Scaffolds: Coupling with platinum complexes enhances tumor targeting.

Materials Science

-

Dendrimer Synthesis: Ethoxyethanol chains facilitate dendritic growth in polymer matrices .

-

Surface Modifiers: Aminomethyl groups anchor the compound to metal oxides in nanocoatings.

Future Research Directions

-

Toxicokinetic Studies: Elucidate metabolic pathways and excretion profiles.

-

Catalytic Applications: Explore use in asymmetric catalysis via chiral cyclohexane centers.

-

Bioconjugation: Develop antibody-drug conjugates leveraging amine-alcohol bifunctionality.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume